3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid
Description
Contextualization within Pyrazole (B372694) and Propanoic Acid Chemistry Scaffolds
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govglobalresearchonline.netmdpi.com This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer and antipsychotic. nih.gov The versatility of the pyrazole nucleus stems from its ability to engage in various biological interactions, and its synthetic tractability allows for the creation of diverse derivatives. nih.govmdpi.com The substitution pattern on the pyrazole ring is crucial in determining its pharmacological profile.
Propanoic acid and its derivatives are also ubiquitous in biological systems and drug design. The carboxylic acid group can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with biological targets. The linkage of a propanoic acid side chain to a heterocyclic core, such as pyrazole, can modulate the compound's physicochemical properties, including its solubility and ability to cross biological membranes.
The combination of the 1-ethyl-1H-pyrazol-5-yl core with a propanoic acid side chain in 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid creates a molecule with a specific three-dimensional arrangement of functional groups. The ethyl group at the N1 position of the pyrazole ring influences the steric and electronic properties of the heterocycle, which can in turn affect its binding to biological targets. The propanoic acid moiety at the C5 position provides a flexible linker and a terminal carboxylic acid group, which is a common feature in many biologically active molecules.
Historical Trajectories and Milestones in this compound Research
Specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, suggesting it may be a relatively novel compound or a synthetic intermediate that has not yet been the focus of widespread investigation. Its existence is confirmed through chemical supplier databases, which provide its CAS number (1006483-07-3) and basic molecular formula. chemscene.com
The broader history of pyrazole chemistry, however, is rich and dates back to its first synthesis in the late 19th century. globalresearchonline.net Since then, the synthesis and evaluation of pyrazole derivatives have been a continuous area of research. For instance, various synthetic methods for creating substituted pyrazoles have been developed, including cyclocondensation reactions and 1,3-dipolar cycloadditions. nih.govmdpi.com Research into pyrazole carboxylic acids and their derivatives has also been a significant subfield, with studies exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. eurekaselect.comdntb.gov.ua
While direct historical milestones for this compound are not available, its rational design can be inferred from the extensive body of research on related pyrazole-containing compounds. The synthesis of such molecules is often driven by the search for new drugs targeting specific enzymes or receptors where the pyrazole scaffold has shown promise.
Identification of Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Given the limited specific research on this compound, numerous research frontiers and unanswered questions remain. These represent significant opportunities for future investigation.
Key Research Frontiers:
Biological Activity Screening: A primary area for future research is the comprehensive screening of this compound for a wide range of biological activities. Based on the known pharmacology of related pyrazole derivatives, promising areas for investigation include its potential as an anti-inflammatory, analgesic, anticancer, or antimicrobial agent. nih.govnih.gov
Target Identification and Mechanism of Action: Should any significant biological activity be identified, the next critical step would be to determine its molecular target(s) and elucidate its mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and enzymatic assays.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues of this compound would be crucial for establishing structure-activity relationships. Modifications could include varying the substituent at the N1 position of the pyrazole ring, altering the length and substitution of the propanoic acid chain, and introducing substituents at other positions of the pyrazole ring.
Exploration as a Synthetic Building Block: This compound could serve as a valuable starting material for the synthesis of more complex molecules, such as amides, esters, and other heterocyclic systems, which may possess unique biological properties. researchgate.net
Unaddressed Questions:
What are the specific biological targets of this compound?
What is its detailed pharmacological and toxicological profile?
What is the most efficient and scalable synthetic route for its production?
How do its physicochemical properties, such as solubility and pKa, influence its biological activity?
Could this molecule or its derivatives have applications in areas beyond medicine, such as agriculture or materials science? globalresearchonline.net
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYKTCGWDZJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid and Its Analogues
Retrosynthetic Analysis of the 3-(1-ethyl-1H-pyrazol-5-yl)propanoic Acid Scaffold
A retrosynthetic analysis of the target molecule reveals several possible disconnection points, leading to readily available starting materials. The most common approach involves the disconnection of the pyrazole (B372694) ring itself, which is a hallmark of the Knorr pyrazole synthesis and related methods.
The primary disconnection is made across the N1-C5 and N2-C3 bonds of the pyrazole ring. This leads to two key synthons: an ethylhydrazine synthon and a 5-carbon dicarbonyl synthon bearing a protected carboxylic acid function. This disconnection strategy is based on the well-established reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-N bonds of pyrazole): This breaks the molecule into ethylhydrazine and a suitable 1,3-dicarbonyl equivalent of a propanoic acid derivative. A practical precursor for the dicarbonyl component would be a β-keto ester, such as an ester of 5-formyl-4-oxopentanoic acid or a related derivative where the carboxylic acid is protected, for instance, as an ester.
An alternative strategy involves the formation of the pyrazole ring first, followed by the elaboration of the propanoic acid side chain.
Disconnection 2 (C-C bond of the side chain): This approach starts with a pre-formed 1-ethyl-1H-pyrazole with a suitable functional group at the 5-position, which can then be converted to the propanoic acid chain. For example, a 1-ethyl-5-vinyl-1H-pyrazole could be a precursor, which upon oxidation and subsequent reduction, would yield the desired propanoic acid. Another possibility is starting from 1-ethyl-1H-pyrazole-5-carbaldehyde and extending the chain through olefination followed by reduction and hydrolysis.
Classical Synthetic Routes to Pyrazole Propanoic Acid Derivatives
Classical methods for the synthesis of pyrazole propanoic acid derivatives have been well-established and are still widely used due to their reliability and the availability of starting materials.
Cyclocondensation Reactions with 1,3-Diketones and Hydrazines
The Knorr pyrazole synthesis is a cornerstone in pyrazole chemistry and represents a primary route to the this compound scaffold. youtube.comchemhelpasap.comjk-sci.com This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.comchemhelpasap.comjk-sci.com In the context of the target molecule, this would involve the reaction of ethylhydrazine with a β-keto ester or a 1,3-diketone bearing a propanoic acid or a protected propanoic acid moiety.
The reaction typically proceeds by the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. chemhelpasap.com The use of an unsymmetrical dicarbonyl compound can lead to the formation of regioisomers. The regioselectivity of the reaction is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Ethyl benzoylacetate | Hydrazine | 1-Propanol (B7761284), Acetic acid, Heat | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 79% | youtube.com |
| 1,3-Dicarbonyl Compound | Hydrazine | Catalytic Acid | Pyrazole | High | jk-sci.com |
| β-Ketoester | Hydrazine | 1-Propanol, Acetic acid, Heat | Pyrazolone | High | chemhelpasap.com |
Elaboration of Propanoic Acid Chain from Pyrazole Precursors
An alternative classical approach involves the construction of the propanoic acid side chain on a pre-existing pyrazole ring. This method offers flexibility in the synthesis of various analogues by modifying the chain elaboration step.
A common strategy begins with a pyrazole derivative containing a suitable functional group at the C5 position. For instance, a Vilsmeier-Haack reaction on an appropriate hydrazone can yield a pyrazole-4-carbaldehyde. This aldehyde can then be subjected to a Knoevenagel condensation with malonic acid or its derivatives to introduce a two-carbon extension, forming a pyrazole-acrylic acid derivative. Subsequent reduction of the carbon-carbon double bond, for example, through catalytic hydrogenation, affords the desired pyrazole propanoic acid.
Another approach involves the conversion of a pyrazole-5-carboxylic acid to the corresponding acid chloride, followed by an Arndt-Eistert homologation to introduce a methylene (B1212753) group, and subsequent hydrolysis to yield the propanoic acid.
Modern Approaches and Advanced Strategies in the Synthesis of this compound
Modern synthetic organic chemistry focuses on developing more efficient, atom-economical, and environmentally friendly methodologies. These include catalytic methods and one-pot multicomponent reactions.
Catalytic Methods (e.g., Green Catalysis, Metal-Catalyzed Reactions)
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. nih.gov For the synthesis of this compound, catalytic C-H activation at the C5 position of a 1-ethyl-1H-pyrazole with a suitable three-carbon synthon represents a modern and direct approach. nih.govresearchgate.net For example, a palladium-catalyzed Heck-type reaction between 1-ethyl-1H-pyrazole and an acrylic acid ester could potentially form the corresponding pyrazole acrylate, which can then be reduced to the propanoic acid derivative. mdpi.comnih.gov
The development of green catalysts, such as reusable solid acid catalysts or metal nanoparticles, for pyrazole synthesis is also an active area of research. These catalysts can facilitate the classical cyclocondensation reactions under milder conditions and with easier work-up procedures.
| Reaction Type | Catalyst | Reactants | Product | Key Feature | Reference |
| C-H Alkenylation | Pd(OAc)2/Pyridine | Pyrazole, Acrylate | Alkenylated Pyrazole | Direct functionalization of pyrazole C-H bond | researchgate.net |
| Heck Reaction | Palladium Catalyst | Aryl Halide, Olefin | Vinylated/Arylated Olefin | C-C bond formation | mdpi.com |
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. mdpi.com The synthesis of the this compound scaffold can be envisioned through a multicomponent approach where ethylhydrazine, a dicarbonyl compound, and a source for the propanoic acid side chain are combined in a single reaction vessel.
For instance, a one-pot reaction involving an aryl halide, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound has been reported for the synthesis of N-arylpyrazoles. organic-chemistry.orgnih.gov A similar strategy could potentially be adapted for the synthesis of N-alkylpyrazoles. Nickel-catalyzed one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes has also been demonstrated, showcasing the potential of multicomponent strategies. mdpi.com
| Reaction Type | Catalyst/Promoter | Reactants | Product | Key Feature | Reference |
| One-Pot N-Arylpyrazole Synthesis | - | Aryl Nucleophile, Di-tert-butylazodicarboxylate, 1,3-Dicarbonyl | N-Arylpyrazole | Convergent and efficient | organic-chemistry.orgnih.gov |
| Nickel-Catalyzed One-Pot Pyrazole Synthesis | Heterogeneous Nickel Catalyst | Hydrazine, Ketone, Aldehyde | Substituted Pyrazole | Use of a reusable catalyst | mdpi.com |
Microwave-Assisted and Ultrasound-Assisted Synthesis
The synthesis of pyrazole derivatives, including analogues of this compound, has been significantly advanced by the adoption of green chemistry techniques such as microwave (MW) irradiation and ultrasound assistance. These methods offer considerable advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often improved product purity with fewer side products. nih.govresearcher.lifemedchemexpress.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating leads to a rapid increase in temperature within the reaction mixture, accelerating reaction rates. For the synthesis of pyrazole rings, this typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Under microwave irradiation, this cyclocondensation can often be completed in minutes, compared to the hours required with conventional refluxing. medchemexpress.com The reaction conditions, such as microwave power and temperature, can be precisely controlled to optimize the synthesis of specific pyrazole derivatives. umn.edumedchemexpress.com For instance, the synthesis of various pyrazole hybrids has demonstrated a reduction in reaction time from 7–9 hours to just 9–10 minutes, with yields improving from the 70-80% range to over 90%. nih.govmedchemexpress.com
Ultrasound-Assisted Synthesis:
The following table compares conventional heating with microwave and ultrasound-assisted methods for a representative pyrazole synthesis.
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | Several hours (e.g., 7-9 h) medchemexpress.com | Minutes (e.g., 9-10 min) medchemexpress.com | Minutes to < 1 hour (e.g., 25-30 min) isotope.comacs.org |
| Energy Input | High and inefficient | Low and efficient | Low and efficient |
| Temperature | Bulk heating | Localized superheating | Localized hot spots, bulk temp lower |
| Typical Yield | Good (e.g., 70-85%) | Excellent (e.g., >90%) nih.gov | Very Good to Excellent (e.g., 80-95%) |
| Environmental Impact | Higher solvent usage, more energy | Reduced solvent, less energy acs.org | Reduced solvent, less energy isotope.com |
This table presents generalized data based on published syntheses of various pyrazole derivatives.
Regioselective Synthesis of this compound Isomers
The synthesis of this compound via the classical Knorr pyrazole synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with ethylhydrazine. A significant challenge in this approach is controlling the regioselectivity to obtain the desired 1,5-disubstituted isomer instead of the corresponding 1,3-disubstituted isomer, 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid. The formation of two possible regioisomers arises from the two non-equivalent nitrogen atoms of ethylhydrazine attacking one of the two different carbonyl groups of the dicarbonyl precursor. umn.edu
The regiochemical outcome is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions (e.g., pH, solvent, and temperature). researchgate.netisotope.com
Mechanism and Regiocontrol: The reaction typically proceeds through the initial formation of a hydrazone intermediate. The more nucleophilic nitrogen of ethylhydrazine (the terminal NH2 group) will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl precursor. Subsequent cyclization and dehydration yield the pyrazole ring.
Acidic Conditions: Under acidic conditions, the reaction is often initiated by the attack of the terminal, more basic nitrogen (N2) of ethylhydrazine onto the more reactive carbonyl group. If the propanoic acid side chain precursor is a keto-ester like ethyl 4-formyl-4-oxobutanoate, the formyl group is significantly more reactive than the keto group. Attack at the formyl group followed by cyclization onto the keto group would lead to the desired 1,5-isomer.
Basic Conditions: In basic media, the regioselectivity can be altered. The choice of solvent and base can influence which tautomeric form of the dicarbonyl compound predominates, thereby affecting the site of initial attack.
To achieve a highly regioselective synthesis of this compound, one would typically react ethylhydrazine with a 1,3-dicarbonyl precursor where the two carbonyl groups have significantly different reactivities. A suitable precursor would be a derivative of 2-formyl-5-oxohexanoic acid. The highly reactive aldehyde group would preferentially react with the terminal nitrogen of ethylhydrazine, leading to a cyclization pathway that yields the desired 1,5-disubstituted pyrazole.
The following table illustrates the expected major products from the reaction of ethylhydrazine with different unsymmetrical dicarbonyl precursors under kinetically controlled conditions.
| 1,3-Dicarbonyl Precursor | R¹ Group | R² Group | Predicted Major Isomer |
| 2-Formyl-5-oxohexanoic acid derivative | -H (from formyl) | -(CH₂)₂COOH | This compound |
| 5-Oxohexane-1,3-dione derivative | -CH₃ | -(CH₂)₂COOH | Mixture of isomers, favoring 3-(1-ethyl-1H-pyrazol-3-yl)-5-methylpropanoic acid |
Synthesis of Isotope-Labeled this compound for Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. nih.gov The synthesis of isotope-labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the molecule. This is typically accomplished by using a labeled precursor in the synthetic route.
Strategies for Isotopic Labeling:
¹⁵N-Labeling: To understand the mechanism of pyrazole formation and the roles of the two nitrogen atoms, ¹⁵N-labeled ethylhydrazine can be used. For example, using ethylhydrazine-¹⁵N₂ would result in a pyrazole ring with both nitrogen atoms labeled. Using selectively labeled ethyl-1-¹⁵N-hydrazine or ethyl-2-¹⁵N-hydrazine would allow for precise tracking of each nitrogen atom during the cyclization process, confirming the regiochemical outcome of the reaction. nih.govresearchgate.net
¹³C-Labeling: Carbon-13 can be incorporated into the pyrazole ring or the propanoic acid side chain.
Ring Labeling: Using a ¹³C-labeled 1,3-dicarbonyl precursor, such as a derivative of 2-formyl-5-oxohexanoic acid with ¹³C atoms at specific carbonyl or backbone positions, would result in a ¹³C-labeled pyrazole core.
Side-Chain Labeling: The propanoic acid side chain can be labeled by starting with a precursor that already contains ¹³C atoms, for instance, ¹³C-labeled succinic anhydride to build the dicarbonyl skeleton. The availability of compounds like 5-Methyl-1H-pyrazole-3-propanoic acid-¹³C₅ indicates that synthetic methodologies for such labeling are established. medchemexpress.comisotope.com
Deuterium (²H)-Labeling: Deuterium labels are often used to study kinetic isotope effects or as non-radioactive tracers. Deuterium can be introduced by using deuterated starting materials.
Using ethyl-d₅-hydrazine would place the label on the N-ethyl group.
Employing a deuterated dicarbonyl precursor, synthesized using deuterated solvents (e.g., D₂O) or reagents like NaBD₄, would place deuterium atoms on the pyrazole ring or the propanoic acid side chain. acs.org
The following table outlines potential strategies for synthesizing labeled versions of the target compound.
| Isotope | Labeling Position | Required Labeled Precursor(s) | Purpose of Labeling |
| ¹⁵N | Pyrazole Ring (N1 and/or N2) | Ethylhydrazine-¹⁵N₂ or selectively labeled ¹⁵N-ethylhydrazine | Mechanistic studies of ring formation, NMR structural analysis researchgate.net |
| ¹³C | Propanoic Acid Side Chain | ¹³C-labeled succinic anhydride or related dicarbonyl precursor | Metabolic studies, quantitative mass spectrometry |
| ¹³C | Pyrazole Ring | ¹³C-labeled formyl or keto precursors | Mechanistic studies, advanced NMR analysis |
| ²H (D) | N-Ethyl Group | Ethyl-d₅-hydrazine | Pharmacokinetic studies (metabolic switching), internal standards nih.gov |
| ²H (D) | Pyrazole Ring (C4 position) | Deuterated dicarbonyl precursor or post-synthetic H/D exchange | Mechanistic studies, internal standards |
Advanced Structural Analysis and Conformational Studies of 3 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
Spectroscopic Elucidation of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic Acid Structural Features
Spectroscopic techniques are paramount in defining the connectivity and three-dimensional arrangement of atoms within a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provides a detailed picture of its structural features.
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in this compound.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the ethyl group, and the propanoic acid chain. The two protons on the pyrazole ring (H-3 and H-4) would appear as doublets due to mutual coupling. The ethyl group would present as a quartet for the methylene (B1212753) (CH₂) protons, coupled to the methyl (CH₃) protons which would appear as a triplet. The propanoic acid side chain would exhibit two triplet signals for the two methylene groups. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift (10-12 ppm) and its signal disappears upon exchange with D₂O. docbrown.infolibretexts.org
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing at the lowest field (around 170-180 ppm). libretexts.orgdocbrown.info The carbons of the pyrazole ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the ethyl and propanoic acid aliphatic chains would appear at higher field strengths. docbrown.infonih.gov
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. NOESY can detect through-space interactions between protons that are close to each other, providing insights into the preferred spatial arrangement of the ethyl and propanoic acid side chains relative to the pyrazole ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyrazole H-3 | ~7.4 | - |
| Pyrazole H-4 | ~6.1 | ~106 |
| Pyrazole C-3 | - | ~140 |
| Pyrazole C-5 | - | ~148 |
| N-CH₂ (Ethyl) | ~4.2 (quartet) | ~45 |
| N-CH₂-CH₃ (Ethyl) | ~1.5 (triplet) | ~15 |
| C-CH₂ (Propanoic) | ~2.9 (triplet) | ~34 |
| C-CH₂-CH₂ (Propanoic) | ~2.6 (triplet) | ~20 |
| COOH | ~11.5 (broad s) | - |
| C=O (Carboxyl) | - | ~178 |
| Note: These are predicted values based on typical shifts for similar structural motifs and may vary in experimental conditions. docbrown.infodocbrown.inforsc.orgresearchgate.netsci-hub.st |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and information about intermolecular interactions like hydrogen bonding. researchgate.netfu-berlin.de
For this compound, the IR spectrum is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1710 cm⁻¹. libretexts.org Other key absorptions include C-H stretching vibrations of the alkyl chains and the pyrazole ring just above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. researchgate.netchemicalbook.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the pyrazole ring is often a strong band in the Raman spectrum. The C-C backbone stretching of the aliphatic chains would also be visible. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. researchgate.net
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | 3300-2500 (very broad) | Weak |
| C-H stretch (Aromatic/Alkyl) | 3100-2850 | Strong |
| C=O stretch (Carboxyl dimer) | ~1710 (strong) | Medium |
| C=N, C=C stretch (Pyrazole ring) | 1600-1400 | Strong |
| O-H bend (in-plane) | ~1420 | Weak |
| C-O stretch (Carboxyl) | ~1300 | Medium |
| N-N stretch (Pyrazole ring) | ~1450 | Medium |
| Note: These are predicted frequencies based on literature values for similar functional groups. researchgate.netchemicalbook.comchemicalbook.com |
X-ray Crystallographic Analysis of this compound and its Crystalline Forms
While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole carboxylic acids allows for a well-founded prediction of its solid-state structure. researchgate.netnih.gov X-ray crystallography would provide the definitive atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions in the crystalline state.
Interactive Data Table: Hypothetical Crystallographic Data for a Monoclinic Polymorph
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~8.0 |
| c (Å) | ~15.0 |
| β (°) | ~105 |
| Volume (ų) | ~1100 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.25 |
| Hydrogen Bonds | O-H···O (dimer formation) |
| Note: These values are hypothetical, based on typical parameters for small organic molecules and related pyrazole structures. researchgate.netnih.govresearchgate.net |
Conformational Landscape Exploration of this compound in Various Environments
The conformational flexibility of this compound is primarily due to the freedom of rotation around several single bonds: the N-C bond of the ethyl group, the C-C bonds within the ethyl and propanoic acid chains, and the bond connecting the propanoic acid side chain to the pyrazole ring. mdpi.comresearchgate.netmdpi.com
The exploration of the conformational landscape, often aided by computational chemistry methods like Density Functional Theory (DFT), can predict the relative energies of different conformers. eurasianjournals.comnih.govrsc.org In the gas phase or in non-polar solvents, the molecule may adopt a folded conformation to maximize intramolecular van der Waals interactions. In polar, hydrogen-bonding solvents, the molecule would likely exist in a more extended conformation to facilitate intermolecular interactions with the solvent.
Investigation of Tautomerism and Prototropic Equilibria within the Pyrazole Moiety of this compound
Tautomerism is a key feature of many heterocyclic compounds, particularly N-unsubstituted pyrazoles, which can exist in an equilibrium between two forms (e.g., 3-substituted and 5-substituted tautomers) through the migration of a proton between the two nitrogen atoms. nih.govresearchgate.netresearchgate.net
However, in this compound, the nitrogen at the 1-position is substituted with an ethyl group. This substitution "fixes" the tautomeric form, preventing the annular prototropic tautomerism observed in N-unsubstituted pyrazoles. nih.govpurkh.com The ethyl group cannot be readily transferred like a proton, so the positions of the substituents on the pyrazole ring are locked.
The relevant prototropic equilibrium for this molecule involves the carboxylic acid group. encyclopedia.pub In aqueous solution or other protic solvents, the carboxylic acid can deprotonate to form the corresponding carboxylate anion, establishing an acid-base equilibrium. The position of this equilibrium is dependent on the pH of the solution and the pKa of the carboxylic acid.
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
While annular tautomerism within the pyrazole ring is not a factor, the acidity of the carboxylic proton can be subtly influenced by the electronic properties of the substituted pyrazole ring to which it is attached.
Chemical Reactivity and Derivatization of 3 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
Transformations of the Carboxylic Acid Moiety of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic Acid
The propanoic acid side chain offers a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and oxidation reactions.
Esterification and Amidation Reactions for Diverse Derivatives
The carboxylic acid group of this compound can be readily converted into esters and amides, which are common strategies for creating a library of derivative compounds.
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. sci-hub.se The reaction is reversible and often requires heating. For instance, the reaction of a pyrazole (B372694) carboxylic acid with an alcohol under these conditions yields the corresponding ester. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com Subsequent dehydration leads to the formation of the ester. The choice of alcohol can be varied to produce a wide array of ester derivatives.
A common method for esterification involves heating the carboxylic acid with the desired alcohol under reflux conditions. For example, the synthesis of ethyl esters of pyrazole carboxylic acids has been reported by reacting the acid with ethanol. acs.org Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. organic-chemistry.org
Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents to facilitate the formation of the amide bond. researchgate.netdoubtnut.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) or uronium salts like HATU. sci-hub.seucl.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be converted to its acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. organic-chemistry.orgucl.ac.uk The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with a primary or secondary amine to yield the corresponding amide. organic-chemistry.orgdergipark.org.tr This two-step process is a widely used and effective method for the synthesis of a diverse range of amide derivatives. nih.govresearchgate.net
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Pyrazole carboxylic acid | Alcohol, Acid catalyst | Ester | sci-hub.seacs.org |
| Pyrazole carboxylic acid | Thionyl chloride, then Alcohol | Ester | organic-chemistry.org |
| Pyrazole carboxylic acid | Amine, Coupling agent (e.g., EDC, HATU) | Amide | researchgate.netdoubtnut.comucl.ac.uk |
| Pyrazole carboxylic acid | Thionyl chloride, then Amine | Amide | organic-chemistry.orgdergipark.org.tr |
Reduction and Oxidation Pathways
The propanoic acid side chain can also undergo reduction and oxidation, leading to further diversification of the molecular scaffold.
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like diethyl ether. masterorganicchemistry.comchemguide.co.ukquora.com The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk The resulting alcohol can then serve as a precursor for other functional groups. For example, the synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-amine has been reported, which could potentially be derived from the corresponding alcohol. evitachem.com
Oxidation: While the propanoic acid side chain is already in a relatively high oxidation state, under forcing conditions, oxidative degradation can occur. The oxidation of alkyl side chains attached to aromatic rings, particularly at the benzylic position (the carbon atom directly attached to the ring), to a carboxylic acid is a known transformation, typically requiring a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org In the context of this compound, this could potentially lead to the cleavage of the propanoic acid chain. For instance, the oxidation of 2-(pyrazol-5-yl)ethanol with KMnO₄ has been shown to yield pyrazole-5-carboxylic acid. researchgate.net Similarly, the oxidation of 1-propanol (B7761284) to propionic acid using various oxidizing agents is a well-established process. d-nb.inforesearchgate.net
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring.
Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus
The pyrazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. The directing effect of the two nitrogen atoms and the alkyl substituent at the N-1 position channels incoming electrophiles preferentially to the C-4 position of the pyrazole ring. evitachem.com This is because the carbocation intermediate formed by attack at C-4 is more stable than the intermediates formed by attack at C-3 or C-5. quora.comnih.govpearson.com
Common electrophilic aromatic substitution reactions that can be performed on the pyrazole ring include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: With halogens (e.g., bromine, chlorine) in the presence of a Lewis acid or a suitable solvent.
Sulfonation: Using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Reaction with acyl halides or alkyl halides in the presence of a Lewis acid catalyst.
The presence of the propanoic acid side chain at the C-5 position and the ethyl group at the N-1 position can influence the rate of these reactions but generally does not alter the regioselectivity for the C-4 position.
Nucleophilic Substitution Reactions and Annular Functionalization
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. masterorganicchemistry.comlibretexts.orgnih.gov The preferred sites for nucleophilic attack on the pyrazole ring are the C-3 and C-5 positions, which are electron-deficient. evitachem.comwikipedia.org
For this compound, direct nucleophilic substitution on the pyrazole ring is challenging due to the presence of electron-donating alkyl groups. However, if a suitable leaving group (e.g., a halogen) were introduced at the C-3 or C-5 position, nucleophilic substitution could be achieved. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Modification of the N-Ethyl Side Chain of this compound
The N-ethyl group on the pyrazole ring is generally considered to be relatively stable. However, under specific conditions, it can be a site for chemical modification. N-alkylation is a common method for introducing the ethyl group onto the pyrazole nitrogen, and this process can sometimes be reversed. nih.govnih.govgoogle.com
Dealkylation of N-alkyl nitrogen heterocycles is a known process. For example, the de-ethylation of N-ethyl-N-methylanilines has been reported under nitrosative conditions, which suggests that the N-ethyl group is not entirely inert. nih.gov While specific methods for the direct functionalization or modification of the N-ethyl group on this compound are not extensively documented, the possibility of its removal or transformation under specific chemical conditions exists, offering another potential avenue for creating structural diversity.
Cyclization and Rearrangement Reactions Involving this compound Derivatives
While specific literature on the cyclization and rearrangement reactions of this compound is not extensively documented, the reactivity of analogous pyrazole carboxylic acids and their derivatives provides a strong basis for predicting their chemical behavior. The propanoic acid side chain, in particular, is a versatile handle for intramolecular reactions.
One of the primary pathways for cyclization involves the conversion of the carboxylic acid to a more reactive intermediate. For instance, treatment with thionyl chloride would yield the corresponding acid chloride, 3-(1-ethyl-1H-pyrazol-5-yl)propanoyl chloride. This activated species can readily undergo intramolecular Friedel-Crafts acylation if the pyrazole ring is sufficiently activated, leading to the formation of a fused ring system. The position of cyclization would be directed by the electronic properties of the pyrazole ring.
Furthermore, derivatives of pyrazole carboxylic acids have been shown to undergo cyclocondensation reactions to form fused heterocyclic systems. For example, pyrazole-3-carboxylic acids can react with hydrazines to yield pyrazolo[3,4-d]pyridazinones. benthamdirect.comresearchgate.net This suggests that a derivative of this compound, after appropriate functionalization, could serve as a precursor to similar fused ring structures.
Rearrangement reactions of pyrazole derivatives are also documented. For instance, the Curtius rearrangement can be employed to convert a carboxylic acid derivative into an amine with the loss of a carbon atom, proceeding through an isocyanate intermediate. libretexts.org Applying this to a derivative of this compound could lead to the formation of 2-(1-ethyl-1H-pyrazol-5-yl)ethanamine, a valuable building block for further synthetic elaborations. The general mechanism for such rearrangements often involves the migration of a group to an electron-deficient center. libretexts.orgmsu.edu
The following table outlines potential cyclization and rearrangement reactions of derivatives of this compound based on known chemistry of analogous pyrazole compounds.
| Derivative of this compound | Reagent(s) | Reaction Type | Potential Product |
| Acid chloride | AlCl₃ | Intramolecular Friedel-Crafts Acylation | Fused pyrazolo-cyclohexenone derivative |
| Acyl azide | Heat | Curtius Rearrangement | 2-(1-ethyl-1H-pyrazol-5-yl)ethanamine |
| Carboxylic acid | Hydrazine (B178648) derivative | Cyclocondensation | Fused pyrazolo-pyridazinone derivative |
This table presents hypothetical reactions based on the known reactivity of similar pyrazole derivatives.
Development of Complex Heterocyclic Systems Utilizing this compound as a Building Block
The structural framework of this compound makes it a promising scaffold for the synthesis of more complex heterocyclic systems. The pyrazole core is a common feature in many biologically active compounds, and the propanoic acid side chain provides a reactive handle for annulation reactions to build additional rings. nih.govhilarispublisher.com
A prominent strategy for constructing fused heterocycles is the condensation of a pyrazole derivative bearing a nucleophilic group (such as an amine) with a 1,3-dielectrophilic species. While this compound itself does not possess an amino group, it can be envisioned that the pyrazole ring could be nitrated and subsequently reduced to introduce one. An alternative approach would be to utilize the propanoic acid side chain to construct a second heterocyclic ring.
For instance, the synthesis of pyrazolo[3,4-b]pyridines , a class of compounds with significant biological activities, often proceeds through the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.comrsc.orgthieme-connect.com The propanoic acid moiety of the title compound could potentially be transformed into a 1,3-dicarbonyl equivalent, which could then react with a suitable hydrazine to form a second pyrazole ring, or with another nucleophile to construct a different heterocyclic system.
Another important class of fused heterocycles, pyrazolo[1,5-a]pyrimidines , are commonly synthesized via the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds. researchgate.netsemanticscholar.orgnih.govnih.govmdpi.com The versatility of the pyrazole ring and its substituents allows for the preparation of a wide array of derivatives. The ethyl group at the N1 position and the propanoic acid at the C5 position of the title compound offer sites for further functionalization to facilitate the synthesis of these complex systems.
The development of such complex heterocyclic systems is often guided by the desired biological or material properties. The following table summarizes some complex heterocyclic systems that could potentially be synthesized using this compound as a starting material, based on established synthetic routes for analogous structures.
| Target Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |
| Pyrazolo[3,4-b]pyridines | Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.govmdpi.com | The pyrazole ring could be functionalized with an amino group. |
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound. semanticscholar.orgnih.gov | The propanoic acid could be a precursor to a β-dicarbonyl moiety. |
| Pyrano[2,3-c]pyrazoles | Oxidative cyclization of pyrazole-chalcones. mdpi.com | The propanoic acid could be used to synthesize a chalcone (B49325) precursor. |
This table outlines potential synthetic applications based on established methodologies for related compounds.
Theoretical and Computational Investigations of 3 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its stability, reactivity, and spectroscopic properties. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic architecture.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
For illustrative purposes, the following table presents typical DFT-calculated parameters for a related pyrazole (B372694) derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, which demonstrates the type of data generated in such an analysis. nih.gov
Table 1: Example of DFT-Calculated Reactivity Parameters for a Pyrazole Derivative
| Parameter | Definition | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.581 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.123 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.458 |
| Ionization Potential (I) | -EHOMO | 6.581 |
| Electron Affinity (A) | -ELUMO | 2.123 |
| Electronegativity (χ) | (I + A) / 2 | 4.352 |
| Chemical Hardness (η) | (I - A) / 2 | 2.229 |
Note: Data presented is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as a representative example. nih.gov
Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical data, are employed for high-accuracy determination of molecular energetics and geometry. Geometric optimization using these methods allows for the prediction of the most stable three-dimensional conformation of 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The optimized structure is crucial for all subsequent computational studies, including docking and molecular dynamics. For related pyrazole compounds, crystal structure analysis has confirmed that the pyrazole ring is typically planar. nih.govnih.gov Ab initio calculations would confirm the planarity of the pyrazole ring in the target molecule and determine the preferred orientation of the ethyl and propanoic acid substituents.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would provide insights into its conformational flexibility and dynamic behavior in various environments, such as in an aqueous solution. nih.gov
By simulating the molecule for nanoseconds or even microseconds, researchers can observe how the rotatable bonds, particularly in the ethyl and propanoic acid side chains, allow the molecule to adopt different conformations. mdpi.com This analysis is vital for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target. nih.gov The simulation trajectories can be analyzed to identify the most stable and frequently occurring conformations, which are likely the most relevant for biological activity. researchgate.net
Prediction of Chemical Reactivity and Selectivity via Computational Modeling
Computational models can predict the most likely sites for chemical reactions on a molecule. One powerful tool for this is the Molecular Electrostatic Potential (MEP) map. The MEP map is generated from DFT calculations and visualizes the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map indicate regions of varying charge distribution:
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack. nih.gov
Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around hydrogen atoms of the carboxylic acid). These sites are prone to nucleophilic attack. nih.gov
Green regions represent neutral potential.
For this compound, an MEP map would likely show negative potential around the carbonyl oxygen of the propanoic acid group and the N2 nitrogen of the pyrazole ring, identifying them as potential sites for electrophilic interaction. Conversely, the hydrogen of the carboxylic acid hydroxyl group would appear as a region of high positive potential.
In Silico Pharmacophore Generation and Molecular Docking Studies with Biological Targets
In silico methods are instrumental in drug discovery for identifying potential biological targets and predicting binding interactions.
Pharmacophore generation involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would highlight key features such as hydrogen bond donors (the carboxylic acid -OH), hydrogen bond acceptors (the carbonyl oxygen and pyrazole nitrogens), and hydrophobic regions (the ethyl group). Such models are often developed based on a set of known active molecules or the structure of the target's binding site. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. nih.gov Using the optimized 3D structure of this compound, docking simulations could be performed against various biological targets. Pyrazole derivatives are known to interact with targets like protein kinases. nih.govresearchgate.net The docking process calculates a score that estimates the binding affinity, helping to prioritize compounds for further experimental testing. mdpi.com
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound
Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net
To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity would be required. nih.gov For each compound, various molecular descriptors (properties derived from the chemical structure, such as size, lipophilicity, and electronic parameters) are calculated. The QSAR model then correlates these descriptors with the observed activity.
A statistically valid QSAR model can be used to:
Predict the activity of new, yet-to-be-synthesized derivatives.
Identify which structural features are most important for enhancing or diminishing activity.
Guide the design of more potent and selective compounds. nih.gov
Studies on other pyrazole series have successfully used 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to reveal how steric, electrostatic, and other fields around the molecules influence their inhibitory potency. nih.gov
Investigation of 3 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid in Biological Systems Non Clinical Focus
In Vitro Enzyme Inhibition and Activation Studies with 3-(1-ethyl-1H-pyrazol-5-yl)propanoic Acid Derivatives
Derivatives of pyrazole (B372694) carboxylic acids have been extensively studied as modulators of enzyme activity. The core pyrazole scaffold serves as a versatile platform for designing specific enzyme inhibitors. nih.govnih.gov Research has demonstrated that modifications to the pyrazole ring and its substituents can lead to potent and selective inhibition of various enzyme classes, including proteases and oxidoreductases. nih.govnih.gov
For instance, pyrazole derivatives have been identified as potent inhibitors of meprin α and meprin β, which are metalloproteases implicated in various diseases. nih.govresearchgate.net Studies on 3,5-diarylpyrazole hydroxamic acid derivatives revealed that these compounds can achieve low nanomolar inhibitory activity against meprin α. nih.gov Similarly, other pyrazole-based compounds have shown inhibitory effects on human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov The inhibition of DHODH was confirmed through enzymatic tests and cell-based viral replication assays. nih.gov Another area of investigation involves the inhibition of carbonic anhydrases (hCA I and II), where indolylchalcone derivatives, which share structural similarities with some pyrazole compounds, have demonstrated notable inhibitory activity. nih.gov
The inhibitory potential of these derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance required to inhibit a biological process by 50%.
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3,5-Diphenylpyrazole (B73989) Derivatives | Meprin α (Metalloprotease) | High inhibitory activity in the low nanomolar range. nih.gov | nih.gov |
| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine Derivatives | Human Dihydroorotate Dehydrogenase (DHODH) | Confirmed inhibition in enzymatic and cell-based assays. nih.gov | nih.gov |
| Indolylchalcone Derivatives | Human Carbonic Anhydrase II (hCA II) | A derivative with a meta-nitro group showed an IC₅₀ of 7.22 μM. nih.gov | nih.gov |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Not specified, antiproliferative target | Compound with 2-chloro-4-pyridinyl group showed potent antiproliferative activity (IC₅₀ 1.1 - 3.3 μM) against human cancer cell lines. researchgate.net | researchgate.net |
Receptor Binding Profiling and Ligand-Target Interactions (In Vitro/In Silico)
Understanding the interaction between a ligand and its biological target is fundamental in drug design. In silico methods like molecular docking and 3D-QSAR studies are invaluable for predicting these interactions. plos.org These computational approaches help to elucidate the binding modes and affinities of compounds, guiding the synthesis of more effective molecules. plos.orgmdpi.com
For pyrazole derivatives, docking studies have been employed to investigate their binding to the active sites of various proteins, including kinases and other cancer-related targets like CRMP2, C-RAF, and VEGFR. plos.orgmdpi.com These studies analyze weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, which are critical for stabilizing the ligand-target complex. plos.org For example, a virtual screening campaign led to the identification of a compound with a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif as a novel binder for bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.gov Subsequent biophysical assays confirmed that derivatives of this scaffold are valuable BRD9 ligands with IC₅₀ values in the low-micromolar range. nih.gov
In another study, molecular docking of 1,3-diphenyl-1H-pyrazole derivatives at the active site of the CYP51 enzyme from Candida species showed strong binding interactions, which correlated well with their observed in vitro antifungal activity. mdpi.com The analysis of these docked complexes reveals key amino acid residues that are crucial for binding. mdpi.com
| Derivative Class/Compound | Target Protein | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| 1-Ethyl-1H-pyrazolo[3,4-b]pyridine derivatives | BRD9 | Virtual Screening, Biophysical Assays | Identified as new BRD9 ligands with IC₅₀ values in the low-micromolar range. nih.gov | nih.gov |
| General Pyrazole Derivatives | CYP17 | Molecular Docking | Binding affinity scores ranged from -3.7 to -10.4 kcal/mol. mdpi.com | mdpi.com |
| General Pyrazole Derivatives | CRMP2 | Molecular Docking | Docking scores ranged from -4.1 to -7 kcal/mol. mdpi.com | mdpi.com |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | CYP51 (Candida albicans) | Molecular Docking | Interacts with key residues including Tyr132 and Thr311, showing strong binding energy. mdpi.com | mdpi.com |
Cellular Pathway Modulation and Mechanistic Elucidation in Cell-Based Assays (Non-Mammalian/Non-Human Cell Lines)
The biological effects of chemical compounds are often mediated through the modulation of specific cellular signaling pathways. nih.govnih.gov Investigating these effects in non-mammalian or non-human cell lines, such as bacteria and fungi, can reveal fundamental mechanisms of action, including antimicrobial properties.
A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Many of these molecules demonstrated inhibitory effects against various fungal pathogens, particularly Candida albicans strains. nih.govresearchgate.net The mechanism of action for azole-based antifungal agents often involves the inhibition of enzymes like CYP51 (lanosterol 14α-demethylase), which is critical for ergosterol (B1671047) biosynthesis in the fungal cell membrane. mdpi.com In silico studies have supported this by showing favorable binding of pyrazole derivatives to the active site of fungal CYP51. mdpi.com
These studies in non-mammalian systems are crucial for identifying novel antimicrobial scaffolds and understanding how they interfere with essential cellular processes that may be distinct from those in mammalian cells.
| Derivative Class | Organism/Cell Line | Assay Type | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazole-3-carboxylic acid derivatives | Candida albicans | Antifungal Susceptibility Test | Inhibitory effects on both standard and clinical strains. nih.gov | nih.gov |
| Pyrazole-3,4-dicarboxylic acid derivatives | Candida species (parapsilosis, tropicalis, glabrata) | Antifungal Susceptibility Test | Some derivatives showed inhibitory effects on multiple Candida species. nih.gov | nih.gov |
| 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Aspergillus brasiliensis | Poisoned Food Technique | Exhibited dose-dependent inhibition of fungal growth. researchgate.net | researchgate.net |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Antifungal Susceptibility Test (MIC) | Showed lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole. mdpi.com | mdpi.com |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives (In Vitro)
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. researchgate.net These studies involve systematically modifying the chemical structure of a molecule to observe the resulting changes in biological activity. For pyrazole derivatives, SAR exploration has provided deep insights into the structural requirements for various biological effects. nih.govnih.gov
In the development of meprin inhibitors, SAR studies of 3,4,5-substituted pyrazoles showed that the nature of the substituents at positions 3 and 5 of the pyrazole ring is critical for inhibitory potency. nih.gov For instance, a 3,5-diphenylpyrazole scaffold showed high initial activity, and further modifications to the phenyl rings led to optimized pan-meprin inhibitors. nih.govresearchgate.net Similarly, in a series of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives, modifications were explored to enhance anti-proliferative activity against tumor cell lines. nih.gov
For antifungal pyrazole derivatives, SAR analysis revealed that the positions of electronegative atoms, such as fluorine and oxygen, in the substituents, as well as the charges on these atoms, are crucial for modulating the strength of antifungal activity against C. albicans. nih.gov The presence of specific substituents, such as a 2-pyridyl group, was also found to be important for the antiproliferative activity of certain amidrazone derivatives. mdpi.com
| Derivative Class | Biological Activity | Key SAR Finding | Reference |
|---|---|---|---|
| 3,5-Diarylpyrazole hydroxamic acids | Meprin α Inhibition | The nature of the aryl moieties at positions 3 and 5 significantly influences inhibitory activity and selectivity. nih.gov | nih.gov |
| Pyrazole-3-carboxylic acid derivatives | Antifungal (C. albicans) | The position and charge of electronegative atoms in substituents are critical for antifungal potency. nih.gov | nih.gov |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acids | Antiproliferative | Systematic modification of substituents led to compounds with potent activity against a select set of cancer cell types. nih.gov | nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative (A549 cells) | The presence of an oxime (-C=NOH) functionality significantly enhances antiproliferative activity. nih.gov | nih.gov |
In Vitro Metabolic Stability and Biotransformation Studies of this compound
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its pharmacokinetic profile, such as its half-life and bioavailability. researchgate.netnuvisan.com In vitro assays using liver microsomes or hepatocytes are standard methods for assessing a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. nuvisan.comnih.gov
These assays involve incubating the test compound with a preparation of liver enzymes and monitoring its disappearance over time. nuvisan.com From this data, key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated. nuvisan.com These values help predict the in vivo hepatic clearance of the drug. nih.gov For example, the metabolic stability of a compound can be determined in human, rat, and mouse liver microsomes in the presence of cofactors like NADPH. nih.gov
While specific data for this compound is not available, the general procedure would involve its incubation with liver microsomes or hepatocytes. nih.govnih.gov The rate of its degradation would indicate its metabolic liability. Structural modifications, such as the introduction of deuterium (B1214612) or cyclization, are common strategies to improve metabolic stability by blocking sites of metabolism. researchgate.net Biotransformation studies would also identify the major metabolites formed, providing insight into the metabolic pathways involved.
| Parameter | Description | Typical System | Significance | Reference |
|---|---|---|---|---|
| Half-life (t₁/₂) | The time required for the concentration of the compound to decrease by half. | Liver Microsomes, Hepatocytes | Indicates the rate of metabolic degradation. A shorter half-life suggests lower stability. nuvisan.com | nuvisan.com |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors. | Liver Microsomes, Hepatocytes | Used to predict in vivo hepatic blood clearance and bioavailability. nuvisan.comnih.gov | nuvisan.comnih.gov |
| Metabolite Identification | Characterization of the chemical structures of metabolites formed during incubation. | LC-MS/MS analysis of incubates | Reveals pathways of biotransformation (e.g., oxidation, glucuronidation). nih.gov | nih.gov |
Advanced Applications of 3 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid and Its Derivatives
3-(1-ethyl-1H-pyrazol-5-yl)propanoic Acid as a Ligand in Homogeneous and Heterogeneous Catalysis
The structure of this compound, featuring both a pyrazole (B372694) ring and a carboxylic acid group, suggests its potential as a bidentate or monodentate ligand in catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, while the carboxylate group can also participate in coordination. This dual functionality is characteristic of ligands used in both homogeneous and heterogeneous catalysis. nih.gov
N-unsubstituted pyrazoles are recognized for their versatility as ligands, particularly due to their proton-responsive nature which can be exploited in metal-ligand cooperation. nih.gov While specific catalytic applications for this compound are not detailed, related pyrazole-containing ligands have been successfully employed. For instance, pincer-type bis(1H-pyrazol-3-yl)pyridine ligands are notable in the coordination chemistry of transition metals like ruthenium and osmium, where the pyrazole units are crucial to the complex's reactivity. nih.gov
In a broader context, pyrazole derivatives are used in various catalytic processes. For example, nano-ZnO has been used as a catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com Although this does not directly involve this compound as a ligand, it highlights the interaction of pyrazoles with metal-based catalytic systems. The general utility of pyrazoles in forming metal complexes suggests that this compound could potentially be explored in reactions such as cross-coupling, hydrogenation, or oxidation, but specific research to this effect is not currently available.
Integration of this compound Scaffolds into Novel Materials (e.g., Polymers, Functional Solids)
The incorporation of pyrazole derivatives into polymers and functional solids like metal-organic frameworks (MOFs) is an active area of research. nih.gov The bifunctional nature of this compound, with its pyrazole and carboxylic acid moieties, makes it a candidate as a building block or functional monomer for such materials. The carboxylic acid can be polymerized, and the pyrazole unit can act as a coordination site for creating cross-linked networks or as a pendant group to impart specific properties to a polymer chain.
Bis(pyrazol-1-yl)alkanes with dicarboxylic acid functionalities have been identified as interesting building blocks for the synthesis of MOFs. nih.gov These structures share conceptual similarities with this compound, suggesting its potential utility in creating porous coordination polymers. However, there is no specific literature detailing the synthesis or properties of polymers or functional solids derived from this compound.
Development of Advanced Analytical Probes and Sensing Materials Utilizing this compound Derivatives
Pyrazole derivatives have been widely investigated for their potential in creating chemosensors for detecting various ions and molecules. Their photophysical properties can be modulated upon binding to an analyte, leading to a detectable signal such as a change in fluorescence or color.
While there is no specific information on the use of this compound in this context, the general pyrazole structure is a key component in many reported sensors. For example, pyrazole-based fluorescent sensors have been developed for the detection of metal ions like Zn2+, Cd2+, Fe3+, and Fe2+. nih.gov The design of these sensors often involves the strategic placement of substituents on the pyrazole ring to create a specific binding pocket for the target analyte. The propanoic acid side chain of the target molecule could potentially be functionalized to create such specific sensors, but research on this is not available.
Use as Synthetic Intermediates for Complex Organic Synthesis beyond Basic Derivatization
Pyrazole derivatives are versatile intermediates in organic synthesis, serving as precursors to more complex molecular architectures, including fused heterocyclic systems. mdpi.com The structure of this compound offers multiple reaction sites for elaboration. The carboxylic acid group can be converted into a variety of other functional groups (e.g., esters, amides, alcohols), and the pyrazole ring can undergo substitution reactions or participate in cycloadditions.
For instance, formylpyrazoles are strategic intermediates for the synthesis of biologically active compounds. mdpi.com The propanoic acid side chain of the target molecule could, in principle, be manipulated to introduce a formyl group or other functionalities. Pyrazole carboxylic acids and their esters are also common starting materials for building more complex structures, such as the synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives with insecticidal activity. researchgate.net
Future Directions and Emerging Research Avenues for 3 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid
The pyrazole (B372694) scaffold is a cornerstone in heterocyclic chemistry, with its derivatives showing extensive applications in pharmaceuticals and materials science. nih.govmdpi.com The compound 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, with its specific substitution pattern, represents a versatile building block for future research and development. This article explores the prospective research directions for this compound, focusing on sustainable synthesis, novel biological applications, materials science, and the integration of artificial intelligence in its development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by propanoic acid coupling. Key steps include:
- Pyrazole synthesis : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol or THF .
- Propanoic acid coupling : Esterification using thionyl chloride (SOCl₂) in ethanol with catalytic DMF, followed by hydrolysis to the carboxylic acid .
- Optimization : Reaction temperature (60–80°C for pyrazole formation), solvent polarity (ethanol vs. dichloromethane), and stoichiometric ratios (1:1.2 hydrazine:ketone) are critical for minimizing side products like regioisomers .
Q. How can researchers characterize the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : ¹H and ¹³C NMR to confirm pyrazole ring substitution patterns and propanoic acid linkage (e.g., δ 12.5 ppm for COOH in DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 209.09 [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and monitor reaction progress .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize assays based on pyrazole derivatives' known activities:
- Enzyme inhibition : Test against cyclooxygenase (COX) or kinases using fluorometric assays (e.g., ATPase activity with 10 µM compound in Tris buffer) .
- Antimicrobial screening : Agar diffusion assays against Staphylococcus aureus and Escherichia coli at 100 µg/mL, with ampicillin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Perform at 25°C and 60°C to identify dynamic effects (e.g., rotameric equilibria in the propanoic acid chain) .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug derivatization : Synthesize ethyl ester or amide analogs to enhance lipophilicity (logP improvement from 1.2 to 2.8) .
- Salt formation : Prepare sodium or lysine salts to improve aqueous solubility (>5 mg/mL in PBS) .
- Micellar encapsulation : Use polysorbate 80 or PEG-lipid nanoparticles for controlled release in pharmacokinetic studies .
Q. How do structural modifications (e.g., ethyl group substitution) impact biological activity and selectivity?
- Methodological Answer :
- SAR studies : Compare analogs with methyl, propyl, or trifluoromethyl groups at the pyrazole N1 position.
- Example : Replacing ethyl with trifluoromethyl enhances COX-2 inhibition (IC₅₀ from 50 nM to 12 nM) but reduces solubility .
- Docking simulations : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., COX-2 hydrophobic pocket) .
Q. What analytical methods are critical for detecting and quantifying process-related impurities?
- Methodological Answer :
- LC-MS/MS : Identify impurities like unreacted intermediates (e.g., pyrazole precursors) with a limit of detection (LOD) <0.1% .
- ICP-OES : Screen for heavy metal residues (e.g., Pd from Suzuki couplings) at ppb levels .
- Forced degradation studies : Expose to heat (60°C), light (UV 365 nm), and acidic/basic conditions to characterize degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
